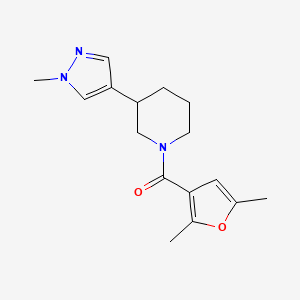

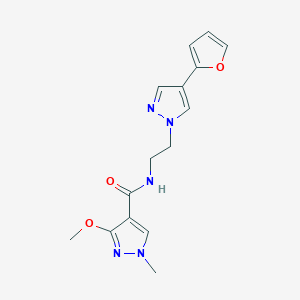

![molecular formula C22H18N4O3S B2923225 N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide CAS No. 1226448-62-9](/img/structure/B2923225.png)

N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule with several functional groups, including a methoxyphenyl group, a dihydro-2H-thieno[3,4-c]pyrazol group, and a phenylisoxazole group . These groups are common in many pharmaceutical compounds and could potentially confer a variety of biological activities to the molecule .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the functional groups present in it. For example, the methoxy group might undergo demethylation, and the pyrazol group might participate in various condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. For example, its solubility would be influenced by the polarities of its functional groups, and its melting point would be influenced by the strengths of the intermolecular forces present .Applications De Recherche Scientifique

Anticancer Activity

Compounds with the thieno[3,4-c]pyrazole moiety have been studied for their potential anticancer properties. The presence of a 4-methoxyphenyl group can contribute to the compound’s ability to act as a ligand for various cancer-related targets. For instance, similar structures have shown antiproliferative activity against various cancer cell lines, suggesting that our compound may also possess such properties .

Enzyme Inhibition

The structural complexity of the compound suggests it could be a candidate for enzyme inhibition. Enzymes that are overexpressed in certain diseases, such as cancer or diabetes, could be potential targets. The isoxazole ring, in particular, might interact with the active sites of enzymes, leading to potential therapeutic applications .

Fluorescence Imaging

Some thieno[3,4-c]pyrazole derivatives have been identified as fluorescent compounds. This property can be utilized in fluorescence imaging, a powerful technique in biological research for studying cell structures and identifying molecules of interest. The compound could serve as a fluorescent probe or be modified to enhance its optical properties for imaging applications .

Neurological Disorder Research

Isoxazole derivatives have been associated with neurological benefits, including neuroprotection and cognitive enhancement. The compound’s structure could be explored for its potential effects on neurological pathways, which might lead to applications in researching treatments for disorders like Alzheimer’s or Parkinson’s disease .

Material Science

The rigidity and planarity of the compound’s structure make it a candidate for material science applications. It could be used in the development of organic semiconductors or as a building block for more complex organic materials that require stable, conjugated systems .

Synthetic Chemistry

As a versatile organic molecule, this compound could be used as an intermediate in the synthesis of a variety of other organic compounds. Its reactive sites, such as the carboxamide group, allow for further functionalization, making it a valuable tool in synthetic chemistry for creating new molecules with desired properties .

Mécanisme D'action

Target of Action

Similar compounds have been known to target class ii c-met . c-Met is a protein that in humans is encoded by the MET gene. It has tyrosine kinase activity and plays a role in the control of cell growth, morphogenesis, and motility.

Mode of Action

It’s known that similar compounds inhibit their targets, resulting in a change in the normal functioning of the cell . The compound’s interaction with its targets could lead to changes in cellular processes, potentially altering cell growth, morphogenesis, and motility.

Pharmacokinetics

Similar compounds have been known to exhibit good bioavailability . The impact of these properties on the compound’s bioavailability would be crucial in determining its effectiveness as a therapeutic agent.

Result of Action

Similar compounds have been known to exhibit cytotoxic activity , suggesting that this compound could also have potential anticancer properties.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O3S/c1-28-16-9-7-15(8-10-16)26-21(17-12-30-13-19(17)24-26)23-22(27)18-11-20(29-25-18)14-5-3-2-4-6-14/h2-11H,12-13H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKZMPLFINAPOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=NOC(=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

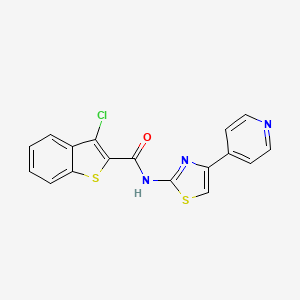

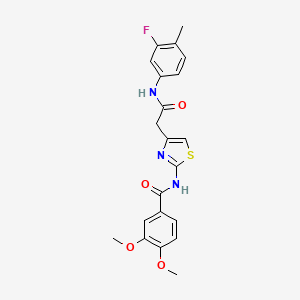

![2-{1-[(pyridin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2923147.png)

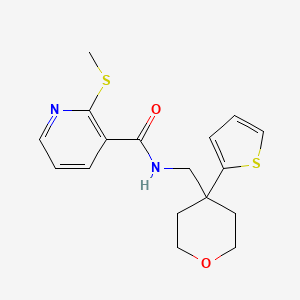

![tert-butyl N-{1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethyl}carbamate](/img/structure/B2923149.png)

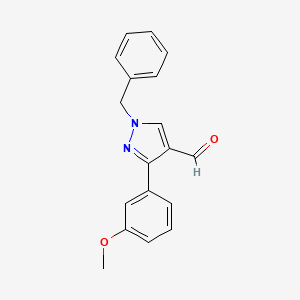

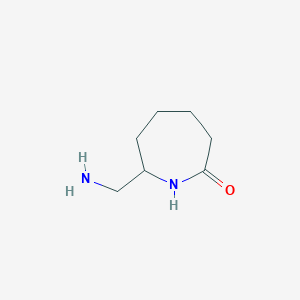

![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-fluorophenyl)acetamide](/img/structure/B2923150.png)

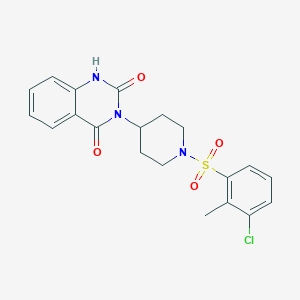

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2923152.png)

![N~4~-(2,5-dimethoxyphenyl)-N~2~-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2923161.png)

![N-[(4-methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide](/img/no-structure.png)